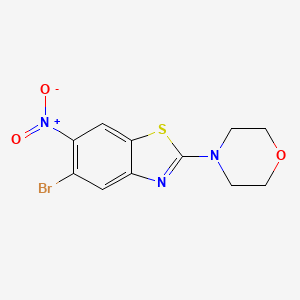

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole

描述

属性

分子式 |

C11H10BrN3O3S |

|---|---|

分子量 |

344.19 g/mol |

IUPAC 名称 |

4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |

InChI |

InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2 |

InChI 键 |

PRTYUYPIZTXEFL-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br |

产品来源 |

United States |

准备方法

Detailed Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Cyclization of substituted thiophenol derivatives with electrophiles (e.g., aldehydes) | Thiophenol derivative + substituted aldehyde, cyclization conditions | Formation of benzothiazole core with nitro and bromine substituents |

| 2 | Bromination at the 5-position | N-Bromosuccinimide (NBS), DMF, room temperature, 2 h | 5-Bromo-6-nitrobenzothiazole intermediate |

| 3 | Introduction of morpholine substituent at the 2-position | Reaction with 4-(2-chloroethyl)morpholine or similar alkylating agent, base (e.g., potassium carbonate), polar solvent (DMF), 90-110 °C | This compound |

Key Reaction Details and Conditions

Bromination: The bromination step is typically performed using N-bromosuccinimide in dimethylformamide at room temperature for about 2 hours. This selectively brominates the 5-position of the benzothiazole ring due to electronic and steric factors.

Morpholine Substitution: The morpholine ring is introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or tosylate) on an ethyl chain attached to morpholine. The reaction is carried out in the presence of bases such as potassium carbonate and phase-transfer catalysts like tetrabutylammonium iodide in solvents like N,N-dimethylformamide at elevated temperatures (90-110 °C).

Cyclization: The benzothiazole core is often formed via cyclization reactions involving thiourea intermediates or thiophenol derivatives, sometimes mediated by bromine or metal catalysts such as palladium and copper complexes. These methods facilitate intramolecular C-S bond formation essential for the benzothiazole ring.

Alternative Synthetic Approaches

Metal-Catalyzed Cyclization: Palladium- or copper-catalyzed intramolecular C-S bond formation has been employed to synthesize benzothiazole derivatives. However, selectivity issues may arise, requiring optimization of catalyst loading and reaction conditions.

Hügershoff Reaction: A bromine-mediated cyclization involving electrophilic addition to thiocarbonyl groups in thiourea intermediates, leading to benzothiazole ring formation. This method is effective for introducing bromine substituents and constructing the heterocyclic core.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | Substituted thiophenols, nitro-substituted anilines, morpholine derivatives | Purity affects yield |

| Bromination Agent | N-Bromosuccinimide (NBS) | Room temperature, 2 h |

| Solvents | Dimethylformamide (DMF), N,N-dimethylformamide (DMF), DMSO/NMP (for metal catalysis) | Polar aprotic solvents preferred |

| Bases | Potassium carbonate, bicarbonates | For nucleophilic substitution |

| Catalysts | PdCl2, CuI, tetrabutylammonium bromide (TBAB) | For metal-catalyzed cyclization |

| Temperature Range | 25 °C (bromination) to 110 °C (substitution) | Controlled heating required |

| Reaction Time | 2 h to several hours depending on step | Monitoring necessary |

| Yield Range | Typically 80-95% for intermediates | Depends on purity and conditions |

化学反应分析

Types of Reactions

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Nucleophilic Substitution: Products include azido or thiol-substituted benzothiazoles.

Reduction: The major product is 5-bromo-2-(morpholin-4-yl)-6-amino-1,3-benzothiazole.

Oxidation: Products include sulfoxides and sulfones of the benzothiazole ring.

科学研究应用

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Protein Interaction: It may interact with specific proteins, altering their function and signaling pathways.

Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic electronic devices.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Benzothiazole Derivatives

Key Observations :

- Positional Isomerism : The bromo group in the target compound (position 5) contrasts with 6-bromo analogs (e.g., 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole), altering steric and electronic interactions .

- Functional Group Diversity : The nitro group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to halogenated analogs (e.g., 5-Bromo-2-chloro-6-fluoro-1,3-benzothiazole) .

- Morpholinyl vs. Aryl/Methyl Groups : The morpholinyl substituent improves solubility and hydrogen-bonding capacity compared to hydrophobic groups like methyl or aryl (e.g., 2-(4-methylphenyl)-6-nitro-1,3-benzothiazole) .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties of Selected Compounds

Notes:

- LogP : The target compound's lower LogP (2.1) compared to aryl-substituted analogs (e.g., 3.5 for 2-(4-methylphenyl)-6-nitro-1,3-benzothiazole) reflects improved hydrophilicity due to the morpholinyl group.

生物活性

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a bromine atom, a nitro group, and a morpholine ring. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays have confirmed that it acts in a dose-dependent manner, leading to increased cell death in treated populations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

| Candida albicans | 25 | Fungicidal |

Mechanism of Action : The antimicrobial activity is believed to arise from the disruption of microbial cell membranes and interference with nucleic acid synthesis. The compound's efficacy varies significantly among different microbial species .

Case Studies

- Anticancer Study : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to a significant reduction in cell viability at concentrations as low as 10 μM. Apoptosis was confirmed through increased caspase activity and morphological changes observed under microscopy .

- Antimicrobial Efficacy : In an investigation into its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL, indicating strong bactericidal activity that could be leveraged for therapeutic applications .

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology :

- Stepwise functionalization : Start with a benzothiazole core, introduce bromine and nitro groups via electrophilic substitution, followed by morpholine coupling using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry of morpholine to improve yield. Monitor by TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) .

- Purification : Use column chromatography (silica gel, eluent gradient) or recrystallization (ethanol/water) to isolate pure product.

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). Nitro groups deshield adjacent protons, shifting signals upfield .

- IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹, asymmetric stretching) and C-S (690–665 cm⁻¹) groups.

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~370) and bromine isotope patterns .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different assays?

- Approach :

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and incubation times. Test solubility in DMSO/PBS to rule out aggregation artifacts.

- Dose-response curves : Compare EC₅₀ values under standardized conditions. Use positive controls (e.g., known kinase inhibitors) to calibrate activity .

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity .

Q. What computational methods predict the electronic properties of this benzothiazole derivative, and how do they align with experimental results?

- Methods :

- DFT calculations : Optimize geometry (B3LYP/6-31G* level) to determine HOMO-LUMO gaps (~3.5–4.0 eV) and charge distribution on nitro/morpholine groups.

- Correlation with experimental data : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax (e.g., 276 nm in ethanol) .

- Applications : Predict suitability for organic semiconductors (low bandgap) or fluorescence probes (high oscillator strength) .

Q. How does the substitution pattern (e.g., bromine position) influence the compound’s stability under varying pH and temperature?

- Experimental design :

- Accelerated stability studies : Incubate in buffers (pH 2–12) at 40°C for 48h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermogravimetric analysis (TGA) : Assess thermal decomposition onset (~200°C) and identify degradation products via GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzothiazoles?

- Root cause analysis :

- Stereochemical variability : Check for enantiomeric impurities (e.g., via chiral HPLC) that may alter binding kinetics.

- Solvent effects : Compare activity in aqueous vs. DMSO solutions; high DMSO (>1%) may denature proteins, skewing IC₅₀ values .

- Meta-analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. antimicrobial assays) to identify structure-activity trends .

Q. What strategies mitigate conflicting crystallographic data for benzothiazole derivatives?

- Resolution :

- High-resolution XRD : Collect data at low temperature (100K) to reduce thermal motion artifacts. Refine structures using SHELXL with anisotropic displacement parameters .

- Validate packing interactions : Analyze π-π stacking (3.5–4.0 Å) and hydrogen bonds (e.g., C-H⋯O/N) to confirm lattice stability .

Methodological Framework for Experimental Design

Q. How to design a study investigating the structure-activity relationship (SAR) of nitro-substituted benzothiazoles?

- Framework :

- Variable substituents : Synthesize analogs with halogens (Cl, F), alkyl groups, or electron-withdrawing groups (e.g., CF₃) at position 6.

- Biological testing : Use a panel of assays (e.g., kinase inhibition, antimicrobial activity) to correlate substituent effects with potency .

- Statistical modeling : Apply QSAR (quantitative SAR) with descriptors like logP, molar refractivity, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。